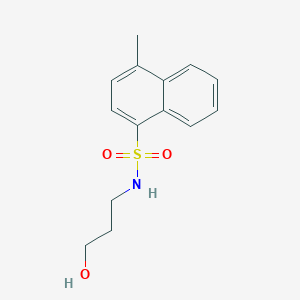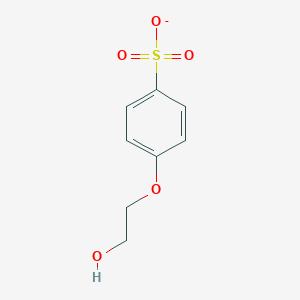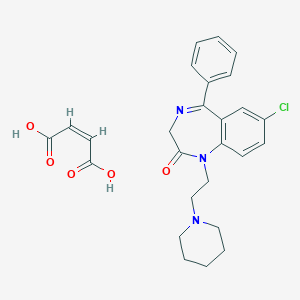
N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide, also known as HPMNS, is a sulfonamide derivative that has been extensively studied for its scientific research applications. HPMNS is synthesized using a multi-step process, and its mechanism of action involves inhibition of carbonic anhydrase enzymes.
Mecanismo De Acción
N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, reduce seizure activity in animal models of epilepsy, and inhibit tumor growth in various cancer cell lines. N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide in lab experiments is its specificity for carbonic anhydrase enzymes. This specificity allows for targeted inhibition of carbonic anhydrase enzymes without affecting other physiological processes. However, one limitation of using N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide in lab experiments is its limited solubility in aqueous solutions, which can affect its efficacy in certain experimental conditions.
Direcciones Futuras
There are several future directions for N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide research. One area of research is the development of N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide derivatives with improved solubility and efficacy. Another area of research is the use of N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide as a diagnostic tool for detecting carbonic anhydrase activity in various tissues. Additionally, N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide may have potential as a treatment for inflammatory diseases, and further research is needed to explore this potential. Overall, N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide is a promising compound with various scientific research applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide involves a multi-step process that begins with the reaction of 4-methylnaphthalene-1-sulfonyl chloride with propylene oxide to form 4-(3-chloro-2-hydroxypropyl)-methylnaphthalene-1-sulfonamide. This intermediate is then reacted with sodium hydroxide to form N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide has been extensively studied for its scientific research applications. It has been used as a carbonic anhydrase inhibitor in various studies, including those related to glaucoma, epilepsy, and cancer. N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide has also been studied for its potential as a diagnostic tool for detecting carbonic anhydrase activity in various tissues.
Propiedades
Fórmula molecular |
C14H17NO3S |
|---|---|
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-4-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H17NO3S/c1-11-7-8-14(13-6-3-2-5-12(11)13)19(17,18)15-9-4-10-16/h2-3,5-8,15-16H,4,9-10H2,1H3 |
Clave InChI |
WZLFXWPHABRSCH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCCO |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)

![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)


![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229695.png)
amino]benzoic acid](/img/structure/B229698.png)
![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)